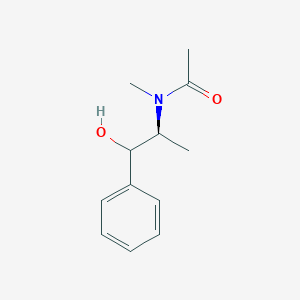
rac N-Acetyl-Pseudoephedrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac N-Acetyl-Pseudoephedrine: is a racemic N-acetylated analogue of the non-selective adrenergic agonist Pseudoephedrine . This compound is of significant interest due to its structural similarity to Pseudoephedrine, a well-known decongestant and stimulant. The racemic form means it contains equal amounts of both enantiomers, which can have different biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of rac N-Acetyl-Pseudoephedrine typically involves the acetylation of Pseudoephedrine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually conducted under mild conditions to avoid decomposition of the product.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent extraction and crystallization are commonly used to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : rac N-Acetyl-Pseudoephedrine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Can lead to the formation of N-acetyl-ephedrone.
Reduction: Can yield N-acetyl-ephedrine.
Substitution: Can produce various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
rac N-Acetyl-Pseudoephedrine has a wide range of applications in scientific research:
Mécanisme D'action
rac N-Acetyl-Pseudoephedrine exerts its effects primarily through interaction with adrenergic receptors. It acts as an agonist at alpha and beta adrenergic receptors, leading to vasoconstriction and bronchodilation . This mechanism is similar to that of Pseudoephedrine, but the acetylation can alter its pharmacokinetic properties and receptor affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pseudoephedrine: A non-selective adrenergic agonist used as a decongestant.
Ephedrine: Another adrenergic agonist with similar effects but stronger central nervous system stimulation.
N-Acetyl-Ephedrine: An acetylated derivative of Ephedrine with similar properties.
Uniqueness: : rac N-Acetyl-Pseudoephedrine is unique due to its racemic nature and acetylation, which can influence its pharmacological profile and make it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-[(2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m0/s1 |
Clé InChI |
ZZGMTCKULVMTDB-QHGLUPRGSA-N |
SMILES isomérique |
C[C@@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)
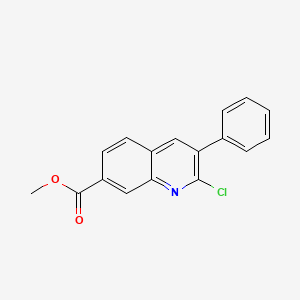
![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)

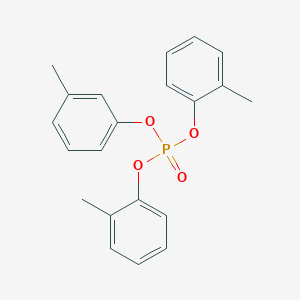
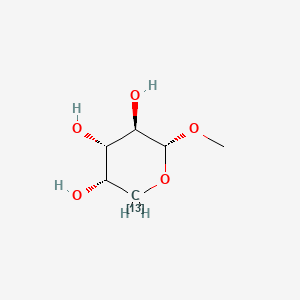
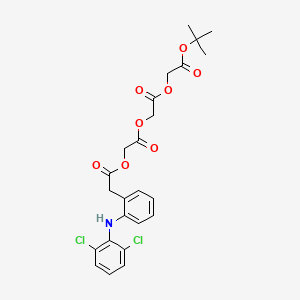
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
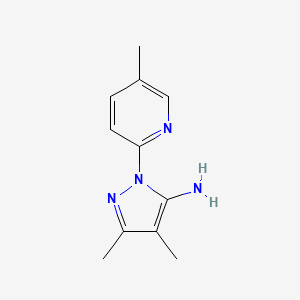
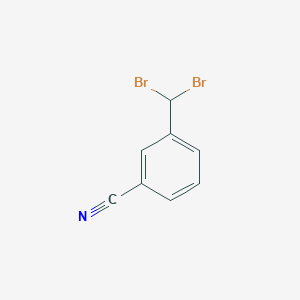
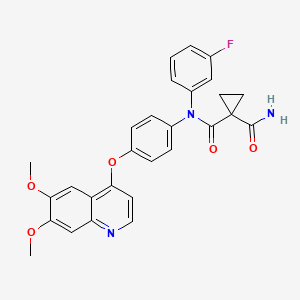
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)

